molecular formula C11H14ClNO2 B2987509 Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride CAS No. 2247105-39-9

Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride

Cat. No.: B2987509
CAS No.: 2247105-39-9
M. Wt: 227.69
InChI Key: KEGJFGZGQPVNGE-UHFFFAOYSA-N
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Description

Chemical Name: 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride (1:1) CAS RN: 127168-93-8 Molecular Formula: C₁₀H₁₁NO₂·ClH Molecular Weight: 213.66 g/mol Synonyms: Methyl isoindoline-5-carboxylate hydrochloride, 5-(Methoxycarbonyl)isoindoline hydrochloride .

This compound features a partially saturated isoindole (2,3-dihydro-1H-indole) core with a methyl ester at position 5 and a methyl substituent at position 2. The hydrochloride salt enhances solubility, a common feature in pharmaceutical intermediates. While direct synthesis details are absent in the evidence, analogous compounds (e.g., halogenated indoles) are synthesized via condensation of substituted indole aldehydes with amines and TosMIC (toluenesulfonylmethyl isocyanide) .

Properties

IUPAC Name

methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2;/h3-5,7,12H,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGJFGZGQPVNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=C(C=C2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Biology: Indole derivatives are known for their biological activity, and this compound can be used in the study of biological processes and pathways. Medicine: Indole derivatives have shown potential in the development of pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents. Industry: This compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The target compound is compared to indole and isoindoline derivatives with substitutions at positions 3, 5, 6, or 7, as well as hydrochloride salts.

Table 1: Structural and Molecular Comparisons
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,3-Dihydro-1H-indole 3-CH₃, 5-COOCH₃, HCl C₁₀H₁₁NO₂·ClH 213.66 Saturated ring, ester, hydrochloride
3-(1-(Indol-3-ylmethyl)-1H-imidazol-5-yl)-7-fluoro-1H-indole (74) Indole 7-F, imidazole-linked indole C₂₁H₁₆FN₅ 357.39 Fluoro-substituted, heterocyclic linker
Methyl 2-Chloro-1H-indole-3-carboxylate (6) Indole 2-Cl, 3-COOCH₃ C₁₀H₈ClNO₂ 209.63 Chloro-substituted, ester at C3
2,3-Dihydro-1H-indole-5-sulfonamide hydrochloride 2,3-Dihydro-1H-indole 5-SO₂NH₂, HCl C₈H₁₁ClN₂O₂S 234.71 Sulfonamide, hydrochloride salt
5-Methoxytryptamine hydrochloride Indole 5-OCH₃, ethylamine, HCl C₁₁H₁₅ClN₂O 226.70 Methoxy-substituted, tryptamine analog

Key Observations :

  • Substituent Effects : Halogenation (e.g., Cl, F in ) increases electronegativity and steric bulk, while methoxy groups (e.g., ) enhance hydrogen-bonding capacity.
  • Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug candidates .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Spectral Data (NMR/MS)
Target Compound Not reported Likely polar solvents (due to HCl salt) ¹H/¹³C NMR expected to show dihydroindole peaks
3-(1-(Indol-3-ylmethyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) >200 DMSO, DMF HRESIMS: m/z 345.0910 (M+H⁺)
Methyl 1-methyl-β-carboline-3-carboxylate (11) >200 Methanol/EtOAc ¹H NMR (DMSO-d₆): δ 2.85 (CH₃), 4.03 (COOCH₃)
5-Methoxytryptamine hydrochloride 195 (decomp.) Water, ethanol SMILES: [H+].[Cl-].CC1=CC=C2NC=C(CCN)C2=C1

Notes:

  • High melting points (>200°C) are common for halogenated and polycyclic indoles due to strong intermolecular forces .
  • Hydrochloride salts (e.g., target compound, ) often exhibit hygroscopicity, requiring anhydrous storage .

Biological Activity

Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride is a compound belonging to the indole family, which is known for its significant biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

This compound has a unique structure characterized by a fused indole system. The compound's IUPAC name is methyl 3-methylindoline-5-carboxylate hydrochloride, with the following structural formula:

InChI InChI 1S C11H13NO2 ClH c1 7 6 12 10 4 3 8 5 9 7 10 11 13 14 2 h3 5 7 12H 6H2 1 2H3 1H\text{InChI }\text{InChI 1S C11H13NO2 ClH c1 7 6 12 10 4 3 8 5 9 7 10 11 13 14 2 h3 5 7 12H 6H2 1 2H3 1H}

This structure enables various interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Indole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 μg/mL
Escherichia coliNot active
Candida albicansMIC ranges from 7.80 to 62.50 μg/mL
Mycobacterium smegmatisActive against strains with MIC < 1 μg/mL

These findings suggest that the compound may be effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. Studies have shown that it can suppress the growth of various cancer cell lines:

Cell Line Effect
A549 (lung cancer)Preferential suppression
HeLa (cervical cancer)Significant antiproliferative activity
MCF7 (breast cancer)Moderate cytotoxicity

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : The indole scaffold allows for interactions with various biological macromolecules such as enzymes and receptors.
  • Biochemical Pathways : The compound influences pathways related to inflammation and cell cycle regulation.
  • Pharmacokinetics : Factors such as solubility and stability in physiological conditions affect its bioavailability and efficacy.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of synthesized indole derivatives, including this compound. The results indicated a low MIC against MRSA strains, highlighting its potential as a lead compound in antibiotic development .

Research on Anticancer Properties

Another investigation focused on the anticancer effects of this compound against various tumor cell lines. The results demonstrated that it significantly inhibited cell growth in A549 cells compared to non-tumor fibroblasts, suggesting selective cytotoxicity towards cancerous cells .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate hydrochloride?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the indole backbone and substituents. For example, indole derivatives often exhibit characteristic aromatic proton signals between δ 6.5–8.5 ppm .
  • Chromatography : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended to assess purity. Evidence from similar compounds highlights the use of reverse-phase C18 columns and UV detection at 254 nm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) can confirm molecular geometry. Programs like SHELXL refine structural parameters (e.g., bond lengths, angles) and validate stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods .
  • Waste Disposal : Segregate chemical waste according to local regulations. Hydrochloride salts require neutralization before disposal .
  • Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Safety data sheets (SDS) for analogous indole derivatives emphasize immediate decontamination .

Q. What synthetic routes are available for preparing this compound?

  • Synthesis Strategies :

  • Indole Functionalization : Start with indole-5-carboxylic acid derivatives (CAS 1670-81-1) and introduce methyl groups via Friedel-Crafts alkylation or reductive amination. Catalytic hydrogenation may reduce the 2,3-dihydro ring .
  • Esterification : React the carboxylic acid intermediate with methanol under acidic conditions (e.g., HCl gas) to form the methyl ester. Purify via recrystallization using ethanol/water mixtures .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Data Analysis :

  • SHELXL Refinement : Use anisotropic displacement parameters (ADPs) to model thermal motion accurately. Adjust weighting schemes to balance R-factors and goodness-of-fit (GooF\text{GooF}) .
  • Twinned Data : For crystals with twinning, employ the TWIN/BASF commands in SHELXL to refine twin fractions and improve model convergence .
  • Validation Tools : Cross-check with PLATON or WinGX to detect outliers in bond distances/angles and validate hydrogen bonding networks .

Q. What computational methods are effective for studying this compound’s interactions with biological targets (e.g., DPP-4)?

  • Molecular Docking :

  • Software : Use MOE or AutoDock Vina to dock the compound into DPP-4’s active site (PDB: 4A5S). Optimize ligand conformations with the MMFF94 force field .
  • Binding Affinity : Calculate free energy of binding (ΔG\Delta G) using MM/PBSA. Compare with known inhibitors like sitagliptin to assess competitive interactions .

Q. How can researchers assess the stereochemical purity of chiral derivatives of this compound?

  • Analytical Techniques :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase. Retention time shifts indicate enantiomeric excess (ee) ≥98% .
  • Circular Dichroism (CD) : Measure Cotton effects at 220–280 nm to confirm absolute configuration, especially for diastereomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.